6-Quinazolinemethanamine
Overview
Description
6-Quinazolinemethanamine is a derivative of quinazoline, a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . Quinazoline and its derivatives have received significant attention due to their wide range of biopharmaceutical activities .
Synthesis Analysis
Quinazoline and quinazolinone derivatives are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . They are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity . Several research groups have successfully investigated and reported the promising antimicrobial properties and structure-activity relationships (SAR) of various quinazolinone derivatives .Molecular Structure Analysis
Quinazoline is formed from the pyrimidine ring fused to the benzene ring at two adjacent carbon atoms . The quinazoline system may contain an oxo group (=O) at C-2 to form the carbonyl group (C=O), named quinazoline-2 (1H)-one (2-quinazolinone) 1, or at C-4 and named quinazoline-4 (3H)-one (4-quinazolinone) 2 .Chemical Reactions Analysis
Quinazoline and quinazolinone derivatives have been used in the synthesis of diverse physiologically significant and pharmacologically utilized molecules . They are considered as noteworthy chemicals for this purpose .Scientific Research Applications
Optoelectronic Materials
6-Quinazolinemethanamine and its derivatives are pivotal in the field of optoelectronics. They are utilized in creating luminescent small molecules and chelate compounds, contributing to advancements in photo- and electroluminescence. These compounds are integral in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Additionally, their incorporation into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials, such as nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).
Antimalarial Drug Development
Quinazolines are also significant in antimalarial drug research. A study focused on synthesizing and evaluating different 6,7-dimethoxyquinazoline-2,4-diamines revealed their potential as antimalarial agents. This research contributed to the discovery of compounds exhibiting high antimalarial activity, promising for future drug development (Mizukawa et al., 2021).
Agricultural Antimicrobial Agents
In the agricultural sector, quinazoline derivatives have been explored as antimicrobial agents. A study synthesized quinazoline thioether derivatives incorporating a 1,2,4-triazolo[4,3-a]pyridine moiety, demonstrating notable in vitro antibacterial activities against phytopathogenic bacteria. This indicates their potential as efficient agricultural antibacterial agents for crop protection (Fan et al., 2019).
Fluorescent Proton Sponge Analogues
Quinazoline derivatives are also investigated in the realm of fluorescence and proton sponge analogues. One study focused on 10-dimethylamino derivatives of benzo[h]quinoline and benzo[h]quinazolines, which exhibited unique properties such as high basicity, forming chelated monocations, and luminescence in the visible region. These characteristics distinguish them from other compounds and suggest their utility in various scientific applications (Pozharskii et al., 2016).
Safety and Hazards
According to the safety data sheet, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If not breathing, artificial respiration should be given and a doctor should be consulted immediately . Following skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . Following eye contact, the eyes should be rinsed with pure water for at least 15 minutes . Following ingestion, the mouth should be rinsed with water . Vomiting should not be induced and nothing should be given by mouth to an unconscious person . A doctor or Poison Control Center should be called immediately .
properties
IUPAC Name |
quinazolin-6-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-4-7-1-2-9-8(3-7)5-11-6-12-9/h1-3,5-6H,4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKPNIDXDVRTGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NC=C2C=C1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647565 | |
Record name | 1-(Quinazolin-6-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
933696-71-0 | |
Record name | 1-(Quinazolin-6-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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